Cas no 1805671-35-5 (Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate)

Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate is a versatile organic compound, featuring a 6-fluorophenyl group and a cyano substituent. This compound is well-suited for various synthetic applications due to its unique structural features, which include a methyl group and a chloromethyl group. It offers high purity and stability, making it an ideal choice for chemical synthesis and research.
Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate structure
1805671-35-5 structure
Product name:Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate
CAS No:1805671-35-5
MF:C11H9ClFNO2
Molecular Weight:241.646065473557
CID:4980923

Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate 化学的及び物理的性質

名前と識別子

    • Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate
    • インチ: 1S/C11H9ClFNO2/c1-16-11(15)4-9-8(5-12)2-7(6-14)3-10(9)13/h2-3H,4-5H2,1H3
    • InChIKey: ZIIRSKZHTHDUDG-UHFFFAOYSA-N
    • SMILES: ClCC1C=C(C#N)C=C(C=1CC(=O)OC)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 302
  • トポロジー分子極性表面積: 50.1
  • XLogP3: 1.9

Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013011655-500mg
Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate
1805671-35-5 97%
500mg
798.70 USD 2021-06-25
Alichem
A013011655-1g
Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate
1805671-35-5 97%
1g
1,549.60 USD 2021-06-25
Alichem
A013011655-250mg
Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate
1805671-35-5 97%
250mg
489.60 USD 2021-06-25

Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate 関連文献

Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetateに関する追加情報

Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate (CAS No. 1805671-35-5): A Comprehensive Overview

Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate (CAS No. 1805671-35-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, holds promise in the development of novel therapeutic agents. Its molecular structure, featuring a chloromethyl group, a cyanide moiety, and a fluorine substituent on a phenyl ring, makes it a versatile intermediate for synthetic chemistry. The presence of these functional groups not only enhances its reactivity but also opens up diverse possibilities for further chemical modifications.

The compound's significance is further underscored by its potential applications in the synthesis of bioactive molecules. In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate has emerged as a key building block in this endeavor. Its ability to undergo nucleophilic substitution reactions makes it particularly valuable for constructing more complex scaffolds that can interact with biological targets.

One of the most compelling aspects of this compound is its role in the development of drugs that modulate enzyme activity. Enzymes are critical biological catalysts that play pivotal roles in numerous physiological processes. By designing molecules that can selectively inhibit or activate specific enzymes, researchers can develop treatments for a wide range of diseases, including cancer, inflammation, and metabolic disorders. The structural features of Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate make it an excellent candidate for such applications.

Recent studies have highlighted the compound's utility in the synthesis of kinase inhibitors. Kinases are a class of enzymes that are involved in cell signaling pathways and are often dysregulated in cancer cells. Small-molecule inhibitors targeting kinases have shown great promise in clinical settings. The chloromethyl group in Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate can be readily functionalized to create binding pockets that interact with kinase active sites. This flexibility allows for the design of highly specific inhibitors with improved pharmacological properties.

The incorporation of a cyanide group into the molecular structure also contributes to the compound's versatility. Cyanide groups are known to be capable of forming stable coordination complexes with metal ions, which can be exploited in the development of metalloproteinase inhibitors. Metalloproteinases are enzymes that require metal ions for their catalytic activity and are implicated in various pathological conditions. By designing molecules that can chelate these metal ions, researchers can develop potent inhibitors with high selectivity.

In addition to its applications in enzyme inhibition, Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate has shown potential in the development of drugs targeting nucleic acid-binding proteins. These proteins are involved in critical processes such as DNA replication, transcription, and translation. Inhibiting their activity can lead to therapeutic benefits in conditions like viral infections and cancer. The unique structural features of this compound make it an attractive candidate for designing molecules that can disrupt nucleic acid-protein interactions.

The role of fluorine substituents in medicinal chemistry cannot be overstated. Fluorine atoms can significantly influence the pharmacokinetic properties of drug candidates, including their metabolic stability, solubility, and distribution. The presence of a fluorine atom at the 6-position of the phenyl ring in Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate enhances its metabolic stability and improves its bioavailability. This makes it an ideal candidate for further development into a lead compound for drug discovery programs.

The synthetic pathways for Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate have been extensively studied and optimized. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield. These synthetic strategies often involve multi-step reactions starting from readily available precursors such as chloromethylanilines and fluorobenzoyl chlorides. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the desired molecular framework.

The safety profile of Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate is another important consideration in its application as a pharmaceutical intermediate. Extensive toxicological studies have been conducted to assess its potential hazards and ensure its safe handling during synthesis and formulation processes. These studies have demonstrated that the compound is well-tolerated at moderate concentrations but may exhibit toxicity at high doses. Therefore, appropriate safety measures must be taken when handling this compound in laboratory settings.

In conclusion, Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate (CAS No. 1805671-35-5) is a multifaceted organic compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent intermediate for synthesizing bioactive molecules targeting various disease pathways. The ongoing research into its applications underscores its importance as a tool for developing novel therapeutic agents.

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